Pyrazon and its derivatives affect various physiological and metabolic processes in plants, including photosynthesis, chlorophyll and carotenoid biosynthesis, and lipid metabolism. [, , , , , , , , , ]
Synthesis Analysis
One common approach involves the reaction of phenylhydrazones of 1,2-dicarbonyl compounds with various reagents, such as triethyl phosphonoacetate anion or the carbanion of ethyl trimethylsilylacetate. [, ]
These reactions lead to the formation of 5,6-disubstituted-2-phenyl-3(2H)-pyridazinones. [, ]
Another approach involves the synthesis of a model compound for studying the microbial degradation of pyrazon. []
Chemical Reactions Analysis
Microbial degradation of pyrazon involves the initial hydroxylation of the phenyl ring, followed by ring cleavage and the formation of metabolites such as 5-amino-4-chloro-2-(2,3-cis-dihydroxycyclohexa-4,6-diene-1-yl)-3(2H)-pyridazinone and 2-(5-amino-4-chloro-3-oxo-2,3-dihydro-2-pyridazino)-cis,cis-muconic acid. [, ]
These metabolites are further broken down, ultimately leading to the release of carbon dioxide. []
Mechanism of Action
Pyrazon primarily acts as a photosystem II (PSII) inhibitor, disrupting the photosynthetic electron transport chain in susceptible plants. [, , , ]
Some derivatives, like 4-chloro-5-(dimethylamino)-2-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone (SAN 6706), exhibit additional modes of action, including the inhibition of carotenoid biosynthesis and interference with chloroplast development. []
These effects lead to chlorosis, necrosis, and ultimately plant death in susceptible species. [, ]
Applications
Pyrazon is a selective herbicide used for weed control in sugar beet (Beta vulgaris L.) cultivation. [, , , , ]
Its selectivity arises from the differential metabolism and accumulation in tolerant and susceptible species. [, ]
Sugar beets metabolize pyrazon into a non-toxic N-glucosyl derivative, while susceptible species like common lambsquarters (Chenopodium album L.) accumulate the herbicide, leading to phytotoxicity. [, ]
Compound Description: Pyrazon is a substituted pyridazinone herbicide. It inhibits the Hill reaction, a critical process in photosynthesis, leading to plant death. Pyrazon exhibits selectivity, affecting common lambsquarters (Chenopodium album) more severely than sugar beets (Beta vulgaris). This selectivity is attributed to the sugar beet's ability to metabolize pyrazon into N-(2-chloro-4-phenyl-3(2H)-pyridazinone)-glucosamine (N-glucosyl pyrazon), a detoxification mechanism absent in susceptible species. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Pyrazon shares the core structure of 2-Phenyl-3(2H)-pyridazinone with additional chlorine and amine substituents at the 4 and 5 positions, respectively. These substitutions contribute to its herbicidal activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Compound Description: N-glucosyl pyrazon is a key metabolite of pyrazon found in tolerant plant species like sugar beets (Beta vulgaris). This conjugation of pyrazon with glucose contributes to the detoxification and tolerance of sugar beets to the herbicide. [, , , ]
Relevance: N-glucosyl pyrazon is a glucose conjugate of pyrazon, highlighting the metabolic pathways employed by tolerant plants to detoxify herbicides. The structure retains the core 2-phenyl-3(2H)-pyridazinone but is modified by the addition of a glucosamine moiety. [, , , ]
5-amino-4-chloro-3(2H)-pyridazinone (ACP)
Compound Description: ACP is a metabolite of pyrazon found in both soil and plant tissues. It is formed by the dephenylation of pyrazon and represents a breakdown product of the herbicide in the environment. [, ]
Relevance: ACP is a significant metabolite of pyrazon, indicating a breakdown pathway of the herbicide. It lacks the phenyl ring at the 2 position of the 2-Phenyl-3(2H)-pyridazinone core, suggesting a potential route for microbial degradation in the soil. [, ]
Compound Description: Compound I is a metabolite identified in the culture medium of bacteria that can utilize pyrazon as a carbon source. This suggests its role as an intermediate in the bacterial degradation pathway of pyrazon. []
Relevance: Compound I represents a more extensively degraded form of pyrazon, further demonstrating the breakdown of the phenyl ring. The core structure of 2-Phenyl-3(2H)-pyridazinone is significantly altered in this metabolite. []
Compound Description: Compound II is another metabolite isolated from the culture medium of pyrazon-degrading bacteria. This finding further supports its role as an intermediate in the bacterial degradation pathway of pyrazon. []
Relevance: Compound II exhibits a cleaved pyridazinone ring system, indicating a further stage in the microbial degradation of pyrazon. This compound demonstrates significant structural divergence from 2-Phenyl-3(2H)-pyridazinone. []
2-pyrone-6-carboxylic acid (Compound III)
Compound Description: Compound III is identified as a final product in the bacterial degradation pathway of pyrazon, suggesting the complete breakdown of the pyridazinone ring system. []
Relevance: Compound III represents the complete breakdown of the pyridazinone ring system, showcasing the ultimate fate of this moiety within the pyrazon molecule. This compound has no structural similarity to 2-Phenyl-3(2H)-pyridazinone, indicating complete degradation of the parent structure. []
Compound Description: Norflurazon is a substituted pyridazinone herbicide that acts by inhibiting carotenoid biosynthesis, leading to chlorophyll photodestruction. This mechanism differs from pyrazon's direct inhibition of the Hill reaction. []
Relevance: Norflurazon's structure highlights the significance of specific substitutions on the pyridazinone ring for herbicidal activity. While it shares the core structure of 2-Phenyl-3(2H)-pyridazinone, its different substituents lead to a distinct mode of action compared to pyrazon. []
Compound Description: BAS 29095 is a non-bleaching phenylpyridazinone, contrasting with bleaching herbicides like norflurazon. It acts as a weak electron transport inhibitor, affecting photosynthesis differently than pyrazon. []
Relevance: BAS 29095 demonstrates the diversity of biological activities within the phenylpyridazinone class. Its structure, similar to 2-Phenyl-3(2H)-pyridazinone with the addition of two methoxy groups, highlights the structure-activity relationship within this chemical class. []
Relevance: SAN 6706 emphasizes the impact of structural modifications on both the potency and mode of action of pyridazinone herbicides. Its close structural similarity to 2-Phenyl-3(2H)-pyridazinone, with the addition of chlorine, dimethylamine, and trifluoromethyl substituents, underscores the importance of these groups for its enhanced activity. []
Compound Description: Sandoz 9785 is a pyridazinone compound shown to inhibit linolenic acid synthesis in cotton seedlings, affecting their chilling resistance. This highlights the broader biological impact of pyridazinones beyond photosynthesis inhibition. []
Relevance: Sandoz 9785 underscores the diverse effects of pyridazinones on plant metabolism. Its structure, closely related to 2-Phenyl-3(2H)-pyridazinone, suggests that modifications on the core structure can significantly alter its biological target and effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.